N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a biochemical reagent widely used in peptide and protein chemistry. This compound features two reactive N-hydroxysuccinimide (NHS) ester groups, which are known for their high reactivity towards amine groups. This allows the compound to form stable amide bonds with primary amines on both ends, making it a valuable tool for creating peptide linkages or conjugating biomolecules like proteins and peptides.
Mechanism of Action
Target of Action
The primary targets of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex are proteins, specifically the amino groups present in a protein .
Mode of Action
This compound is a short, amino reactive homobifunctional crosslinking reagent . It interacts with its targets by coupling to proteins, leading to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein interactions. By selectively reacting with certain amino groups in proteins, it can alter the structure and function of these proteins, affecting the biochemical pathways in which they are involved. The downstream effects of these changes can vary widely depending on the specific proteins and pathways involved .
Pharmacokinetics
It is known that the compound is solid in form, slightly soluble in chloroform and dmso, and should be stored in a hygroscopic, refrigerator, under inert atmosphere .
Result of Action
The result of the action of this compound is the formation of less heterogeneous PEG-protein conjugates . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the conjugates formed.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is moisture sensitive, suggesting that its action, efficacy, and stability could be affected by humidity . Furthermore, its solubility in different solvents suggests that the solvent environment could also influence its action .
Biochemical Analysis
Biochemical Properties
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, as it may lead to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous polyethylene glycol (PEG)-protein conjugates mixture because only the most nucleophilic and solvent-exposed amines can react .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with amino groups in proteins . The compound can form covalent bonds with these groups, leading to changes in the protein’s structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex typically involves the reaction of N-Succinimidoxycarbonyl-β-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex primarily undergoes substitution reactions due to the presence of the NHS ester groups. These groups react readily with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Organic solvents (e.g., dichloromethane, dimethylformamide), room temperature to slightly elevated temperatures
Major Products
The major products formed from these reactions are amide-linked compounds, where the NHS ester groups have been replaced by amide bonds with the primary amines.
Scientific Research Applications
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is extensively used in various fields of scientific research:
Chemistry: Used for peptide synthesis and modification, introducing spacer arms in molecular constructs to reduce steric hindrance.
Biology: Facilitates the study of protein interactions by conjugating proteins and peptides.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced biomaterials and molecular probes.
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
- N-Succinimidyl 6-maleimidocaproate (EMCS)
Uniqueness
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is unique due to its dual NHS ester groups, which provide high reactivity towards amine groups. This dual functionality is crucial for creating peptide linkages or conjugating biomolecules, making it a versatile tool in the synthesis of complex molecular assemblies.
Properties
CAS No. |
1215667-16-5 |
---|---|
Molecular Formula |
C16H21N3O10 |
Molecular Weight |
415.355 |
IUPAC Name |
1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |
InChI Key |
AQUFMAPQJCPCRK-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |
Synonyms |
N-[[N-[(Succinimidooxy)carbonyl]-β-alanyl]oxy]succinimide 1,4- Dioxane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.